molecular formula C8H15NO3S B1332349 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid CAS No. 1396966-83-8

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Cat. No.: B1332349
CAS No.: 1396966-83-8
M. Wt: 205.28 g/mol
InChI Key: SFKPVKPTXAQDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a compound of interest in various fields of chemistry and biology. It features a unique structure with an amino group, a tetrahydro-pyran ring, and a sulfanyl group attached to a propionic acid backbone. This combination of functional groups makes it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another approach involves the use of L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propionic acid moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. The tetrahydro-pyran ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is unique due to its combination of an amino group, a tetrahydro-pyran ring, and a sulfanyl group. This combination provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(oxan-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKPVKPTXAQDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.